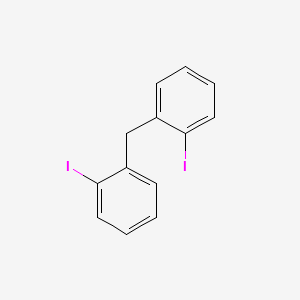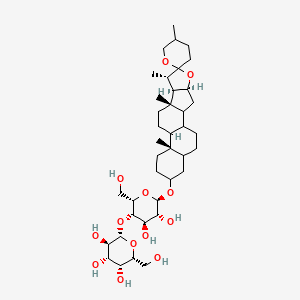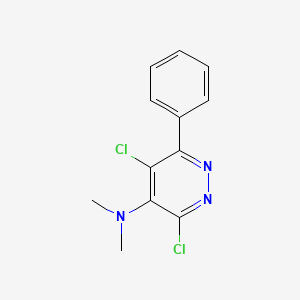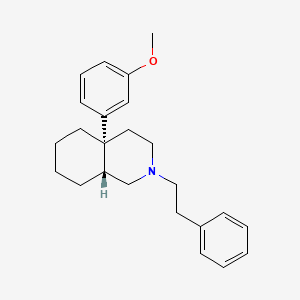
(4aR,8aR)-4a-(3-Methoxyphenyl)-2-(2-phenylethyl)decahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aR,8aR)-4a-(3-Methoxyphenyl)-2-(2-phenylethyl)decahydroisoquinoline is a complex organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a decahydroisoquinoline core with a 3-methoxyphenyl group and a 2-phenylethyl group attached to it. The stereochemistry of the compound is specified by the (4aR,8aR) configuration, indicating the spatial arrangement of atoms in the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aR)-4a-(3-Methoxyphenyl)-2-(2-phenylethyl)decahydroisoquinoline typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization to form the isoquinoline ring system. The reaction conditions often include acidic catalysts and controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts, high-yield reaction conditions, and purification techniques such as crystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(4aR,8aR)-4a-(3-Methoxyphenyl)-2-(2-phenylethyl)decahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or reduce double bonds within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce new functional groups such as halogens, alkyl groups, or nitro groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4aR,8aR)-4a-(3-Methoxyphenyl)-2-(2-phenylethyl)decahydroisoquinoline can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may have potential applications as a pharmacophore, a part of a molecule responsible for its biological activity. It could be investigated for its potential therapeutic effects, such as acting on specific receptors or enzymes.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of (4aR,8aR)-4a-(3-Methoxyphenyl)-2-(2-phenylethyl)decahydroisoquinoline would depend on its specific interactions with molecular targets. These targets could include receptors, enzymes, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (4aR,8aR)-4a-(3-Methoxyphenyl)-2-(2-phenylethyl)decahydroisoquinoline include other isoquinoline derivatives such as:
- Tetrahydroisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the 3-methoxyphenyl and 2-phenylethyl groups. These structural features may confer unique biological activities and chemical reactivity compared to other isoquinoline derivatives.
Propriétés
Numéro CAS |
51993-89-6 |
|---|---|
Formule moléculaire |
C24H31NO |
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
(4aR,8aR)-4a-(3-methoxyphenyl)-2-(2-phenylethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinoline |
InChI |
InChI=1S/C24H31NO/c1-26-23-12-7-11-21(18-23)24-14-6-5-10-22(24)19-25(17-15-24)16-13-20-8-3-2-4-9-20/h2-4,7-9,11-12,18,22H,5-6,10,13-17,19H2,1H3/t22-,24-/m0/s1 |
Clé InChI |
QTJVCDNDJFHYIR-UPVQGACJSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)[C@@]23CCCC[C@H]2CN(CC3)CCC4=CC=CC=C4 |
SMILES canonique |
COC1=CC=CC(=C1)C23CCCCC2CN(CC3)CCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


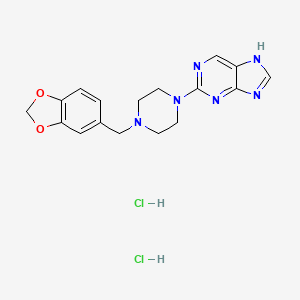
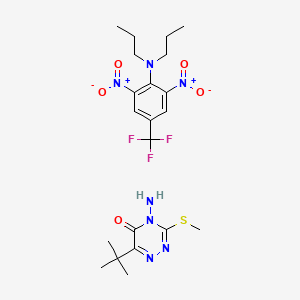
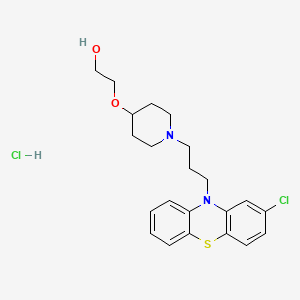
![7,7-Dimethylbicyclo[4.1.1]octan-3-one](/img/structure/B14661416.png)
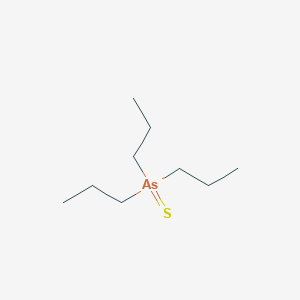

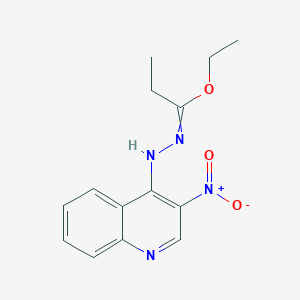
![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-ol](/img/structure/B14661431.png)
